Ethyl 4-phenylthiane-4-carboxylate

Description

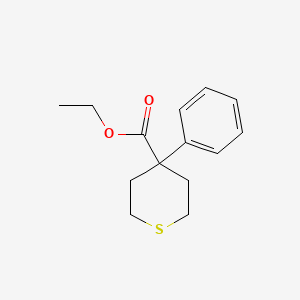

Ethyl 4-phenylthiane-4-carboxylate is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) substituted at the 4-position with a phenyl group (C₆H₅) and an ethyl carboxylate ester (COOEt). Its molecular formula is C₁₄H₁₆O₂S (molecular weight: 272.34 g/mol). The phenyl and ester groups contribute to lipophilicity, making the compound relevant in medicinal chemistry or materials science.

Properties

CAS No. |

100972-06-3 |

|---|---|

Molecular Formula |

C14H18O2S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

ethyl 4-phenylthiane-4-carboxylate |

InChI |

InChI=1S/C14H18O2S/c1-2-16-13(15)14(8-10-17-11-9-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

InChI Key |

PAMBGJVYEZPBFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-phenylthiane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-phenylthiane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic substitution can occur at the phenyl ring or the thiane ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted products depending on the reagent used.

Scientific Research Applications

Ethyl 4-phenylthiane-4-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial and antifungal activities.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-phenylthiane-4-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various biochemical pathways, and the phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Heterocycles

a) Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Molecular Formula : C₁₅H₁₆N₃O₂S

- Molecular Weight : 305.37 g/mol

- Key Differences: Replaces the thiane ring with a pyrimidine ring containing a thioxo (C=S) group. The 4-cyanophenyl substituent introduces a polar nitrile group, increasing dipole interactions compared to the non-polar phenyl group in the target compound. The pyrimidine ring’s aromaticity may enhance π-π stacking, whereas the thiane ring’s puckering (quantified by Cremer-Pople coordinates) could lead to distinct conformational flexibility.

b) Cyclohexane Analogs (e.g., Ethyl 4-phenylcyclohexane-4-carboxylate)

- Molecular Formula : C₁₅H₁₈O₂

- Molecular Weight : 254.30 g/mol

- Key Differences :

Carboxylate Esters with Aromatic Substitutions

a) Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate

- Molecular Formula: C₂₃H₃₁NO₂

- Molecular Weight : 353.50 g/mol

- Key Differences: Replaces the thiane ring with a benzylamino group, introducing hydrogen-bonding capability.

b) Ethyl 4-methylbenzoate

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Key Differences :

- Lacks the sulfur heterocycle, reducing molecular complexity and stability under oxidative conditions.

- Simpler structure may result in faster hydrolysis of the ester group compared to the sterically hindered thiane derivative.

Bioactive Analogs from Natural Sources

Extracts from spices like turmeric and ginger contain ethyl acetate-soluble bioactive compounds (Tables 23, 26), though none directly match the target compound.

Research Implications

- Structural Flexibility : The thiane ring’s puckering (quantified via Cremer-Pople coordinates) may enable unique binding modes in enzyme inhibition studies.

- Sulfur vs.

- Applications: Potential use in drug delivery (ester hydrolysis kinetics) or agrochemicals (bioactivity inferred from natural analogs).

Biological Activity

Ethyl 4-phenylthiane-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H13O2S

- Molecular Weight : 221.29 g/mol

- IUPAC Name : this compound

The compound features a thiane ring, which contributes to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thianes with carboxylic acid derivatives. The reaction conditions can vary, but common methods include:

- Nucleophilic Substitution : Utilizing alkyl halides to introduce the ethyl group.

- Carboxylation : Introducing the carboxylic acid moiety via carbon dioxide or other carboxylic acid sources.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. Studies suggest that it inhibits the production of pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Antimicrobial Activity

Preliminary studies have reported that this compound possesses antimicrobial properties against various bacterial strains. This activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological effects of this compound are thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.

- Cell Signaling Modulation : It could modulate signaling pathways related to oxidative stress and inflammation, leading to reduced cellular damage.

- Direct Antimicrobial Action : The structural features of the compound may facilitate interaction with microbial targets, disrupting their function.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Activity Study :

- Objective : Evaluate the antioxidant capacity using DPPH and ABTS assays.

- Results : The compound exhibited a dose-dependent reduction in free radicals, indicating strong antioxidant potential.

-

Anti-inflammatory Study :

- Objective : Assess the effect on cytokine levels in a rat model of induced inflammation.

- Results : Administration of this compound significantly decreased levels of TNF-alpha and IL-6 compared to controls.

-

Antimicrobial Study :

- Objective : Test against Gram-positive and Gram-negative bacteria.

- Results : Showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Ethyl 4-methylthiazole-5-carboxylate | Moderate | Low | High |

| Ethyl 6-cyclohexylchroman-2-carboxylate | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.